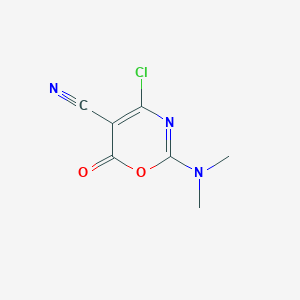
4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (4CDO) is a heterocyclic compound that has been studied for its potential biological and medicinal applications. 4CDO is a member of the oxazine family of compounds and is composed of two nitrogen atoms, four carbon atoms, one chlorine atom, and one oxygen atom. In addition, 4CDO has a molecular weight of 197.58 g/mol and a melting point of 118°C. 4CDO has been studied for its potential to act as a precursor for the synthesis of other compounds, as well as its potential to act as a therapeutic agent.
科学的研究の応用
4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied for its potential applications in a variety of scientific research areas. This compound has been studied as a potential precursor in the synthesis of other compounds, as well as its potential to act as a therapeutic agent. This compound has also been studied for its potential to act as an antioxidant, as well as its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent.
作用機序
The mechanism of action of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is not fully understood. However, it is believed that this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of laboratory studies. In vitro studies have shown that this compound has the potential to act as an antioxidant, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, this compound has been shown to possess anti-inflammatory and anti-cancer activity in a number of cell culture studies. In vivo studies have also demonstrated that this compound has the potential to reduce inflammation and inhibit tumor growth.
実験室実験の利点と制限
The advantages of using 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile in laboratory experiments include its low cost, ease of synthesis, and its potential to act as an antioxidant and inhibitor of the enzyme cyclooxygenase-2 (COX-2). However, the use of this compound in laboratory experiments is limited by its relatively low solubility in water, as well as its potential to cause adverse effects in certain cell types.
将来の方向性
The future directions for research on 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile include further studies of its potential to act as an antioxidant and inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, further research is needed to determine the potential of this compound to act as an anti-inflammatory and anti-cancer agent in vivo. Further research is also needed to determine the potential of this compound to interact with other drugs or compounds, as well as its potential to cause adverse effects in certain cell types. Finally, further research is needed to develop methods to improve the solubility of this compound in water, as well as methods to improve its stability in various environments.
合成法
The synthesis of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied and developed by a number of researchers. The most common method of synthesis involves the reaction of 4-chloro-2-dimethylamino-6-oxo-6H-1,3-oxazine-5-carbonitrile with an aqueous solution of sodium hydroxide. This reaction yields this compound in a yield of up to 99%. Other methods of synthesis, such as the reaction of 4-chloro-2-dimethylamino-6-oxo-6H-1,3-oxazine-5-carbonitrile with an aqueous solution of potassium hydroxide, have also been studied and developed.
特性
IUPAC Name |
4-chloro-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c1-11(2)7-10-5(8)4(3-9)6(12)13-7/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCBXTAMVFEOSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

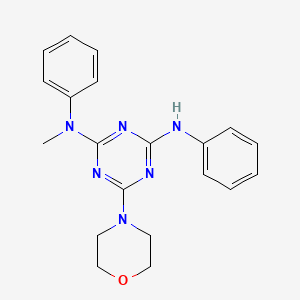
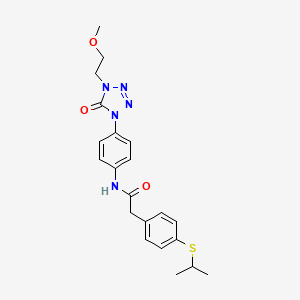

![2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2394361.png)

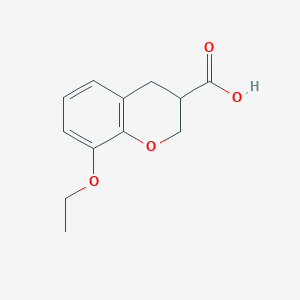



![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)

![Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate](/img/structure/B2394376.png)
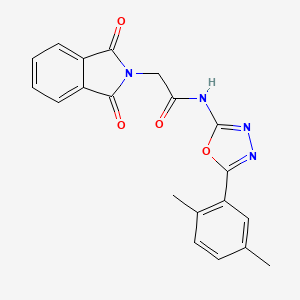
![5-Azepan-1-yl-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2394381.png)